1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride (CAS 1508148-03-5) is a highly saturated, oxygen-rich spirocyclic building block utilized primarily for the synthesis of advanced sulfonamides [1]. Featuring an Fsp3 fraction of 1.0 and two strategically placed ether oxygens within a rigid spiro[5.5]undecane scaffold, this sulfonyl chloride serves as a premium bioisostere for traditional flat aromatic or highly lipophilic aliphatic sulfonylating agents. In procurement and process chemistry, it is selected for its ability to predictably couple with primary and secondary amines while imparting superior aqueous solubility, enhanced metabolic stability, and defined three-dimensional vectors to the resulting active pharmaceutical ingredients (APIs) or advanced materials [2].
Substituting 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride with simpler aliphatic analogs (e.g., cyclohexanesulfonyl chloride) or flat aromatics (e.g., benzenesulfonyl chloride) fundamentally alters the physicochemical property envelope of the final product [1]. Aromatic sulfonyl chlorides yield planar sulfonamides that frequently suffer from poor aqueous solubility and off-target binding liabilities, such as hERG inhibition. Conversely, while simple saturated rings like cyclohexanesulfonyl chloride increase 3D character, their high lipophilicity drives up the LogP of downstream conjugates, leading to rapid microsomal clearance and formulation challenges [2]. Furthermore, altering the spiro ring size or oxygen placement (e.g., using a 1,4-dioxaspiro[4.5]decane analog) changes the dihedral angles and steric shielding around the sulfonyl electrophile, directly impacting the coupling kinetics and the hydrolytic stability of the precursor during scale-up.
Replacing the [5.5] scaffold with a [4.5] spiro system shifts the sulfonyl chloride exit vector, which may change target recognition and derivatization kinetics.
An additional –CH₂– spacer between the spiro core and –SO₂Cl increases rotatable bonds and alters electrophilicity, potentially affecting library rigidity profiles.
Replacing one ring oxygen with sulfur (oxa-thia analog) increases lipophilicity and reduces H-bond acceptor strength, shifting the physicochemical profile of derived sulfonamides.
The incorporation of two ether oxygens into the spirocyclic core significantly reduces the lipophilicity of the resulting sulfonamides compared to their carbocyclic counterparts. Class-level studies on oxa-spirocycles demonstrate that substituting a plain carbocycle with an oxygenated spirocycle can increase aqueous solubility by up to 40-fold due to the introduction of hydrogen bond acceptors and the disruption of crystal lattice packing [1]. When coupled with standard amines, the 1,9-dioxaspiro[5.5]undecane moiety maintains a lower calculated LogP than a corresponding cyclohexyl or adamantyl group, directly reducing formulation bottlenecks for downstream APIs.
| Evidence Dimension | Aqueous solubility of derived conjugates |
| Target Compound Data | High solubility (up to ~360 μM for oxa-spirocyclic models) |
| Comparator Or Baseline | Carbocyclic analogs (e.g., plain spirocycles or cyclohexyls) (~9 μM) |
| Quantified Difference | ~40-fold increase in aqueous solubility |
| Conditions | Thermodynamic solubility assays in aqueous buffer (pH 7.4) |
Procuring this oxygen-rich spirocycle prevents late-stage formulation failures caused by the excessive lipophilicity typical of standard saturated ring systems.
Transitioning from flat aromatic sulfonyl chlorides to 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride increases the Fsp3 (fraction of sp3-hybridized carbons) of the building block from 0 to 1.0 [1]. High Fsp3 values are quantitatively correlated with reduced off-target toxicity and higher transition rates from discovery to clinical approval. The rigid spiro[5.5]undecane core projects the sulfonamide vector in a defined three-dimensional space that benzenesulfonyl chloride cannot access, allowing for tighter binding in complex protein pockets while escaping the planar pi-stacking interactions that often lead to hERG liabilities.
| Evidence Dimension | Fsp3 fraction (sp3 carbon count / total carbon count) |
| Target Compound Data | Fsp3 = 1.0 (fully saturated 3D core) |
| Comparator Or Baseline | Benzenesulfonyl chloride (Fsp3 = 0.0) |
| Quantified Difference | Absolute increase of 1.0 in Fsp3 fraction |
| Conditions | In silico structural analysis of the sulfonyl chloride precursor |
Selecting a fully saturated, high-Fsp3 precursor directly improves the safety profile and patentability of the resulting proprietary chemical entities.
Unsubstituted saturated rings, such as cyclohexanesulfonyl chloride derivatives, are highly susceptible to rapid CYP450-mediated oxidation, leading to high intrinsic clearance (CL_int). The dense steric environment and the electron-withdrawing nature of the spiro-acetal/ether oxygens in the 1,9-dioxaspiro[5.5]undecane system deactivate adjacent carbon-hydrogen bonds toward oxidative metabolism [1]. Comparative metabolic stability assays of spirocyclic versus simple cyclic sulfonamides show that the spiro-fused oxygenated systems can retain >80% of the parent compound after 30 minutes of microsomal incubation, whereas simple lipophilic rings often degrade rapidly.
| Evidence Dimension | In vitro microsomal stability (% remaining after 30 min) |
| Target Compound Data | >80% remaining (oxa-spirocyclic sulfonamides) |
| Comparator Or Baseline | Simple carbocyclic sulfonamides (<30% remaining) |
| Quantified Difference | >50% improvement in metabolic retention |
| Conditions | Human liver microsome (HLM) incubation at 37 °C |
Procuring this specific spirocyclic core mitigates the risk of rapid metabolic clearance, reducing the need for costly downstream structural optimization.
Directly leveraging the ~40-fold solubility enhancement provided by the oxa-spirocyclic core [1], this compound is the ideal precursor for developing oral drugs where poor aqueous solubility is a barrier. It is specifically procured when flat aromatic sulfonamides fail late-stage formulation tests.
Used to replace generic benzenesulfonyl or cyclohexanesulfonyl groups in existing active compounds, generating novel, patentable chemical entities with an Fsp3 of 1.0 and distinct 3D binding vectors [2]. This is critical for circumventing crowded intellectual property landscapes.
The resistance of the spiro-fused oxygenated ring to oxidative degradation makes it an excellent building block for crop protection agents that require prolonged environmental and metabolic stability [3]. It provides a robust alternative to rapidly cleared simple cycloaliphatic derivatives.